molecular formula C13H21NO B1329862 p-Heptyloxyaniline CAS No. 39905-44-7

p-Heptyloxyaniline

Cat. No. B1329862
CAS RN: 39905-44-7
M. Wt: 207.31 g/mol
InChI Key: LTGYTOOKQWFTQG-UHFFFAOYSA-N
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Description

p-Heptyloxyaniline is a chemical compound that is not directly studied in the provided papers. However, a related compound, N(p-n-heptyloxy benzylidene)p-n-butyl aniline (HYBBA), is mentioned in the first paper. HYBBA is a tetramorphic compound that exhibits various smectic phases and a nematic phase. These phases include smectic-G (SG), smectic-C (SC), smectic-A (SA), and nematic (N) phases. The study of such compounds is significant in the field of liquid crystal research, where the understanding of phase transitions and molecular structure is crucial for the development of new materials for display technologies and other applications .

Synthesis Analysis

The synthesis of p-Heptyloxyaniline itself is not described in the provided papers. However, the synthesis of related compounds often involves the functionalization of aniline derivatives with various alkoxy groups. The second paper discusses the synthesis of stereoisomeric compounds, which, while not directly related to p-Heptyloxyaniline, demonstrates the complexity and the variety of methods available for synthesizing aniline derivatives with different substituents .

Molecular Structure Analysis

The molecular structure of p-Heptyloxyaniline can be inferred to some extent from the related compound HYBBA. The structure of HYBBA was likely determined using spectroscopic methods such as NMR, as indicated in the second paper for different compounds. The presence of various smectic phases suggests a rod-like molecular structure that can align to form ordered layers, which is characteristic of liquid crystalline materials .

Chemical Reactions Analysis

The provided papers do not detail chemical reactions specifically involving p-Heptyloxyaniline. However, the second paper describes the reactivity of aminomethylbicycloheptenes, which are structurally distinct from p-Heptyloxyaniline but share the aniline moiety. These compounds undergo reactions such as epoxidation and selective reduction, indicating that aniline derivatives can participate in a range of chemical transformations, which could be relevant for modifying the properties of p-Heptyloxyaniline .

Physical and Chemical Properties Analysis

The physical and chemical properties of p-Heptyloxyaniline can be partially understood through the study of HYBBA. The density of HYBBA was measured across different phase transitions, and the thermal expansion coefficient was calculated, indicating the compound's response to temperature changes. The first-order phase transitions observed in HYBBA suggest that similar aniline derivatives, including p-Heptyloxyaniline, may also exhibit significant changes in physical properties during phase transitions .

Scientific Research Applications

  • Chemical Synthesis

    • p-Heptyloxyaniline can be prepared by the condensation reaction of aniline and heptanol .
    • It’s often used as dye intermediates in the dye and pigment industry to synthesize various organic pigments and dyes .
    • It can also be used as a synthetic intermediate for organic solar cell materials .
  • Electrochemical Energy Storage

    • While I couldn’t find specific information on p-Heptyloxyaniline’s use in electrochemical energy storage, similar compounds like polyaniline have been extensively applied in electrochemical energy storage and conversion technologies including supercapacitors, rechargeable batteries, and fuel cells .
  • Rechargeable Batteries

    • Again, while specific information on p-Heptyloxyaniline’s use in rechargeable batteries is not available, similar compounds like polyaniline have shown promise. Polyaniline provides novel feasibility for designing electrodes of rechargeable batteries due to its high flexibility, high electrical conductivity, and low-cost synthesis .
  • Supercapacitors

    • While specific information on p-Heptyloxyaniline’s use in supercapacitors is not available, similar compounds like polyaniline are being studied for their potential use in supercapacitors .

Safety And Hazards

P-Heptyloxyaniline is classified as an irritant . It is toxic if swallowed and in contact with skin . Appropriate protective measures should be taken when handling this compound to avoid contact with the skin, eyes, or respiratory tract .

Future Directions

A review on the synthesis and applications of polyaniline and polypyrrole hydrogels suggests that p-Heptyloxyaniline could potentially be used in the synthesis of conducting polymeric hydrogels . These materials have applications in sensors, drug delivery, solar energy devices, and energy storage .

properties

IUPAC Name

4-heptoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-2-3-4-5-6-11-15-13-9-7-12(14)8-10-13/h7-10H,2-6,11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGYTOOKQWFTQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40192958
Record name p-Heptyloxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40192958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Heptyloxyaniline

CAS RN

39905-44-7
Record name p-Heptyloxyaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039905447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Heptyloxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40192958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(HEPTYLOXY)ANILINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
G Srinivasan, M Shanthi, ML Mini, S Vellaikumar… - 2022 - researchsquare.com
As a renewable resource, seaweeds are abundant in secondary metabolites that have the potential to accelerate metabolic processes in insects, induce toxicity, alter growth and …
Number of citations: 0 www.researchsquare.com
S Modak, P Katiyar, S Yadav, S Jain, B Gole… - Waste Management, 2023 - Elsevier
Bio-oil was generated from slow pyrolysis of cooked food waste (CFW) at various temperatures (300–500 C). Then NMR analysis was used as a qualitative means to characterize the bio…
Number of citations: 4 www.sciencedirect.com
N Priyani, RF Saragih, E Munir - AIP Conference Proceedings, 2023 - pubs.aip.org
Carbofuran is an active compound of widely used insecticides applied in the agricultural lands. This study aimed to determine the type of enzyme produced by a local strain of …
Number of citations: 2 pubs.aip.org
R Settu, D Selvaraj, IA Padikasan - Food Bioscience, 2021 - Elsevier
… with the highest relative abundance in the seven divergent rice brans (with a mean ± SD > 0.5) were cholesterol; 3-chloropropanoic acid 3-methylbutyl ester; glycerin; p-heptyloxyaniline…
Number of citations: 4 www.sciencedirect.com

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